molecular formula C11H8Cl2N6 B2486366 5-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole CAS No. 338405-21-3

5-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole

Cat. No.: B2486366
CAS No.: 338405-21-3
M. Wt: 295.13
InChI Key: NLMCGCCDDLTVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C11H8Cl2N6 and its molecular weight is 295.13. The purity is usually 95%.
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Scientific Research Applications

Chemoenzymatic Synthesis and Biological Activity

The compound, closely related to tetracanozole, a broad-spectrum triazole fungicide, has been explored in terms of its synthesis and biological activity. The enantiomers of tetracanozole, which include the 1H-1,2,4-triazole unit, have been prepared through stereoselective processes and shown to have significant antifungal activity (Bianchi et al., 1991).

Kinetics of Rearrangement

The kinetics of rearrangement of a similar compound, 2,4-dichlorophenyl(1H-1,2,4-triazol-1-ylmethyl)ketone enol acetate, were investigated, providing insights into the chemical behavior and stability of such compounds under various conditions (Krimer et al., 1992).

Extraction Capabilities

Research has been conducted on the extraction capabilities of derivatives of this compound, particularly in the context of extracting hydrochloric and nitric acid, highlighting its potential application in chemical separation and purification processes (Golubyatnikova et al., 2012).

Synthesis and Antimicrobial Activities

This compound's framework has been utilized in the synthesis of various derivatives, with studies focusing on their antimicrobial activities. Such research is pivotal in the development of new antimicrobial agents (Bektaş et al., 2007).

Microwave-Assisted Synthesis

Advancements in the synthesis of derivatives, including the use of microwave-assisted techniques, have been explored. This represents a step towards more efficient and environmentally friendly synthetic methods (Tan et al., 2017).

Structural Characterization

In-depth studies on the structural characterization of derivatives, including the use of X-ray diffraction and NMR spectroscopy, provide a foundational understanding of the compound's properties, which is essential for its application in various scientific fields (Shuang-hu, 2014).

Antifungal and Antileishmanial Activities

The compound and its derivatives have been the subject of research for their antifungal and antileishmanial activities, which is crucial in the search for new treatments for infectious diseases (Goswami et al., 1986); (Süleymanoğlu et al., 2017).

Sorption Behavior in Soils

The sorption behavior of triazole fungicides, including compounds related to 5-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole, has been studied in soils. This research is significant in understanding the environmental impact and behavior of these compounds (Singh, 2002).

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N6/c12-7-1-2-8(9(13)3-7)11-16-10(17-18-11)4-19-6-14-5-15-19/h1-3,5-6H,4H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMCGCCDDLTVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.